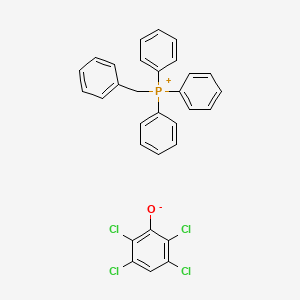
benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is a quaternary phosphonium salt. It is primarily used in organic synthesis as a phase transfer catalyst and a Wittig reagent. This compound is known for its high solubility in water and polar solvents, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction typically occurs in a polar solvent such as acetonitrile or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is often isolated through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a Wittig reagent for the synthesis of alkenes.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This enhances the reaction rate and efficiency. The compound interacts with molecular targets through its phosphonium center, which can form stable intermediates with various reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the benzyl group.
Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with similar properties but different substituents.
Benzyltriethylammonium chloride: A quaternary ammonium salt used as a phase transfer catalyst, similar in function but with different chemical structure.
Uniqueness
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is unique due to its combination of a benzyl group and a triphenylphosphonium center. This structure provides distinct reactivity and solubility properties, making it a versatile reagent in various chemical processes.
Propriétés
Numéro CAS |
93839-61-3 |
|---|---|
Formule moléculaire |
C31H23Cl4OP |
Poids moléculaire |
584.3 g/mol |
Nom IUPAC |
benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C25H22P.C6H2Cl4O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;7-2-1-3(8)5(10)6(11)4(2)9/h1-20H,21H2;1,11H/q+1;/p-1 |
Clé InChI |
NUUYMKPMIPKVEJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
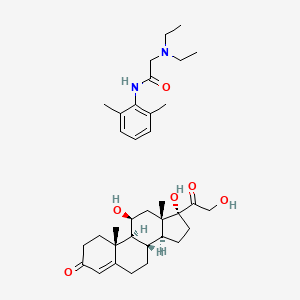
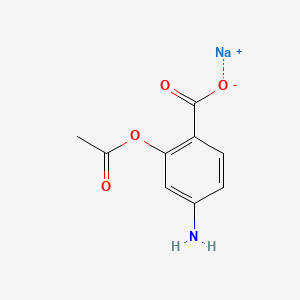
![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)


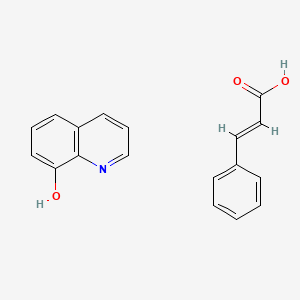
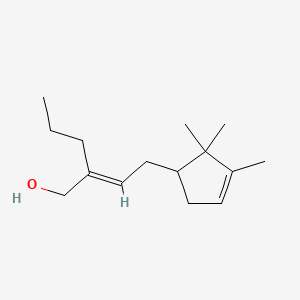


![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)
